(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

概要

説明

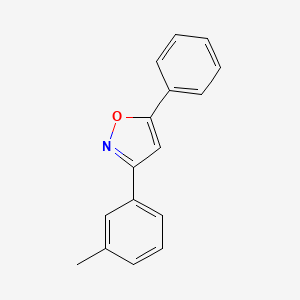

“®-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image. The “tert-butyl” and “2-(2-methoxy-2-oxoethyl)” groups are substituents on the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a 2-(2-methoxy-2-oxoethyl) group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar 2-(2-methoxy-2-oxoethyl) group .科学的研究の応用

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as pivotal in the stereoselective synthesis of amines and their derivatives, providing general access to diverse structures such as piperidines, pyrrolidines, and azetidines. These structures are fundamental to many natural products and pharmaceutical compounds, underscoring the value of (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in facilitating complex organic synthesis processes (Philip et al., 2020).

Biodegradation and Environmental Fate

The compound's structural features, particularly the tert-butyl group, play a significant role in environmental science, particularly in the biodegradation and fate of related substances like ethyl tert-butyl ether (ETBE) in soil and groundwater. Research has identified microorganisms capable of aerobically degrading ETBE, a related compound, highlighting the importance of understanding the structural impacts on environmental degradation pathways (Thornton et al., 2020).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core structure in (R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, is widely utilized in medicinal chemistry. Its incorporation into bioactive molecules enhances pharmacophore exploration due to sp^3-hybridization, contributing to the stereochemistry and three-dimensional (3D) coverage of the molecule. This utility underscores the compound's relevance in designing new drugs with varied biological profiles (Li Petri et al., 2021).

Role in Plant Defense Mechanisms

Interestingly, derivatives of pyrrolidine, such as proline and pyrroline-5-carboxylate (P5C), have been implicated in plant defense against pathogens. The metabolism of these compounds in plants is tightly regulated, particularly during pathogen infection and abiotic stress, highlighting the biological importance of pyrrolidine derivatives beyond synthetic applications (Qamar et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBAKVGAMQFLJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)